molecular formula C23H28N2O3S B13385425 4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid

4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid

Cat. No.: B13385425
M. Wt: 412.5 g/mol
InChI Key: BZMKNPGKXJAIDV-UHFFFAOYSA-N
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Description

Cinalukast is a small molecule drug used primarily in the treatment of asthma. It functions as a selective antagonist of leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. By inhibiting the actions of leukotriene D4 at the CysLT1 receptor, Cinalukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinalukast involves multiple steps, starting with the preparation of 2,2-diethylsuccinanilic acid. This compound is then substituted at a meta-position by an (E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Cinalukast follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinalukast undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Cinalukast has a wide range of scientific research applications, including:

Mechanism of Action

Cinalukast exerts its effects by binding to the cysteinyl leukotriene receptor, CysLT1. This receptor is found in the human airway and is involved in the pathophysiology of asthma. By inhibiting the actions of leukotriene D4 at this receptor, Cinalukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

    Zafirlukast: Similar to Montelukast, used for asthma management.

Uniqueness

Cinalukast is unique in its specific binding affinity and selectivity for the CysLT1 receptor. This makes it particularly effective in preventing the symptoms of asthma, such as airway edema and smooth muscle contraction .

Properties

IUPAC Name

4-[3-[2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKNPGKXJAIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861294
Record name 4-{3-[2-(4-Cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino}-2,2-diethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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